Structural Scaffold Differentiation: 1,1-Dioxidoisothiazolidine vs. Isothiazolinone NLRP3 Inhibitors
CAS 941932-77-0 incorporates the saturated 1,1-dioxidoisothiazolidine (cyclic sulfonamide, also called 1,3-propanesultam) heterocycle. In contrast, the well-characterized NLRP3 inhibitor CRID3/MCC950 features a hexahydroindacene core, while LOC14 carries an isothiazolinone (unsaturated) ring [1]. The saturated dioxidoisothiazolidine in CAS 941932-77-0 is chemically more reduced and conformationally semiflexible compared to the planar isothiazolinone, which may confer different binding kinetics and metabolic stability profiles. The phenyl carbamate substitution further distinguishes this compound from urea-linked analogs (e.g., 1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-fluorophenyl)urea, CAS 1202999-72-1) [2].
| Evidence Dimension | Core heterocycle, linker type, and substitution pattern |
|---|---|
| Target Compound Data | Saturated 1,1-dioxidoisothiazolidine; phenyl carbamate linker; 2-methoxy substituent; MW 362.4 |
| Comparator Or Baseline | LOC14: unsaturated isothiazolinone; CRID3/MCC950: hexahydroindacene sulfonylurea; CAS 1202999-72-1: 1,1-dioxidoisothiazolidine with urea linker, MW 379.4 [1][2] |
| Quantified Difference | No quantitative potency, selectivity, or PK data available for direct comparison. |
| Conditions | Not applicable; structural comparison only. |
Why This Matters
For procurement intended for SAR exploration, this compound provides a distinct chemical starting point (saturated sultam + phenyl carbamate) absent from publicly disclosed clinical-stage NLRP3 inhibitor chemotypes.
- [1] Karki R, Kanneganti TD. Pharmacological targeting of the NLRP3 LRR domain with isothiazolinones overcomes CRID3-resistant inflammation. EMBO Mol Med. 2026;18(4):e19123. DOI: 10.1038/s44321-026-00123-w. View Source
- [2] CIRS Group. 1-[5-(1,1-Dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-(4-fluorophenyl)urea, CAS 1202999-72-1. https://hgt.cirs-group.com, accessed May 2026. View Source
